5-[2-(2,4,6-tribromophenyl)hydrazinylidene]pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
5-[2-(2,4,6-Tribromophenyl)hydrazin-1-ylidene]-1,3-diazine-2,4,6-trione is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a tribromophenyl group attached to a hydrazine moiety, which is further linked to a diazine trione ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(2,4,6-tribromophenyl)hydrazin-1-ylidene]-1,3-diazine-2,4,6-trione typically involves the reaction of 2,4,6-tribromophenylhydrazine with a suitable diazine trione precursor. The reaction is usually carried out in an organic solvent such as toluene, with the addition of a catalyst like tetramethylammonium chloride to facilitate the reaction . The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-[2-(2,4,6-tribromophenyl)hydrazin-1-ylidene]-1,3-diazine-2,4,6-trione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The bromine atoms in the tribromophenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions . The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure optimal reaction rates and product yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce hydrazine derivatives, and substitution reactions can result in various substituted phenylhydrazine compounds .
Scientific Research Applications
5-[2-(2,4,6-tribromophenyl)hydrazin-1-ylidene]-1,3-diazine-2,4,6-trione has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used as a flame retardant in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of 5-[2-(2,4,6-tribromophenyl)hydrazin-1-ylidene]-1,3-diazine-2,4,6-trione involves its interaction with molecular targets through the formation of stable complexes. The bromine atoms and hydrazine moiety play a crucial role in these interactions, allowing the compound to bind to specific sites on target molecules. This binding can modulate the activity of enzymes or other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tribromophenylhydrazine: Shares the tribromophenyl group but lacks the diazine trione ring.
2,4,6-Tribromophenol: Contains the tribromophenyl group but does not have the hydrazine linkage.
1,3,5-Triazine Derivatives: Similar diazine trione ring structure but different substituents.
Uniqueness
5-[2-(2,4,6-tribromophenyl)hydrazin-1-ylidene]-1,3-diazine-2,4,6-trione is unique due to the combination of the tribromophenyl group, hydrazine linkage, and diazine trione ring.
Properties
Molecular Formula |
C10H5Br3N4O3 |
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Molecular Weight |
468.88 g/mol |
IUPAC Name |
6-hydroxy-5-[(2,4,6-tribromophenyl)diazenyl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H5Br3N4O3/c11-3-1-4(12)6(5(13)2-3)16-17-7-8(18)14-10(20)15-9(7)19/h1-2H,(H3,14,15,18,19,20) |
InChI Key |
XQVJCKCSLHITRX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Br)N=NC2=C(NC(=O)NC2=O)O)Br)Br |
Origin of Product |
United States |
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